Doxorubicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

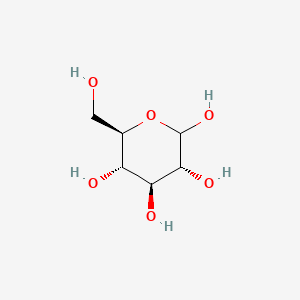

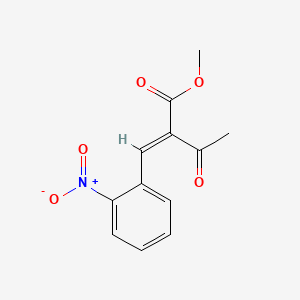

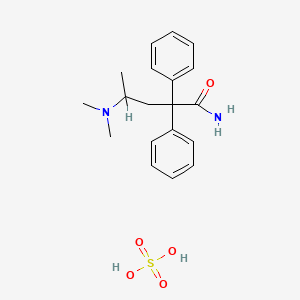

Doxorubicin, also known by its trade name Adriamycin, is a chemotherapy medication used to treat various types of cancer, including breast cancer, bladder cancer, Kaposi’s sarcoma, lymphoma, and acute lymphocytic leukemia . It belongs to the anthracycline and antitumor antibiotic family of medications and works by interfering with the function of DNA . This compound was originally made from the bacterium Streptomyces peucetius .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Doxorubicin can be synthesized through several methods, including the transmembrane pH gradient method and remote loading method. The transmembrane pH gradient method involves loading this compound into liposomes by creating a pH gradient across the liposome membrane, which allows the drug to diffuse into the liposome interior where it is subsequently protonated and precipitated . The remote loading method involves encapsulating this compound into liposomes using ammonium sulfate gradients, which improves the encapsulation rate and stability of the liposomes .

Industrial Production Methods: Industrial production of this compound involves fermentation of the bacterium Streptomyces peucetius followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of this compound, and the extracted compound is then purified using various chromatographic techniques to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Doxorubicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function as a chemotherapy agent.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, which are produced through enzymatic processes in the body. These metabolites play a role in the drug’s therapeutic effects and its side effects .

Applications De Recherche Scientifique

Doxorubicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying drug interactions and mechanisms of action. In biology, this compound is used to study cellular processes and the effects of DNA intercalation. In medicine, it is a critical component of chemotherapy regimens for treating various cancers. Industrially, this compound is used in the development of drug delivery systems, such as liposomal formulations, to improve its efficacy and reduce its side effects .

Mécanisme D'action

Doxorubicin exerts its effects by intercalating into DNA, which disrupts the function of the DNA and inhibits the synthesis of nucleic acids. This leads to the generation of reactive oxygen species and subsequent DNA damage, ultimately resulting in cell death . The primary molecular targets of this compound include topoisomerase II, an enzyme involved in DNA replication, and various cellular pathways that regulate cell growth and apoptosis .

Comparaison Avec Des Composés Similaires

Doxorubicin is often compared with other anthracycline antibiotics, such as daunorubicin and epirubicin. While all these compounds share a similar mechanism of action, this compound is unique in its broader spectrum of activity and its ability to treat a wider range of cancers . Daunorubicin is primarily used for treating leukemia, while epirubicin is used for breast cancer. The differences in their chemical structures result in variations in their pharmacokinetics and toxicity profiles .

List of Similar Compounds:- Daunorubicin

- Epirubicin

- Idarubicin

- Mitoxantrone

These compounds, like this compound, are used in chemotherapy regimens but have different indications and side effect profiles .

Propriétés

Numéro CAS |

111266-55-8 |

|---|---|

Formule moléculaire |

C33H37NO18 |

Poids moléculaire |

735.6 g/mol |

Nom IUPAC |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C27H29NO11.C6H8O7/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,13-,15-,17-,22+,27-;/m0./s1 |

Clé InChI |

INEKNBHAPBIAFK-RUELKSSGSA-N |

Impuretés |

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione Daunorubicin Doxorubicinone |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Color/Form |

Red, crystalline solid |

melting_point |

399 to 401 °F (Decomposes) (NTP, 1992) 229-231 °C 230.0 °C 230 °C MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/ 204-205°C |

Description physique |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) Solid |

Numéros CAS associés |

25316-40-9 (hydrochloride) 23214-92-8 (Parent) |

Solubilité |

Soluble (NTP, 1992) Soluble 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents In water, 2,600 mg/L at 25 °C (est) 1.18e+00 g/L |

Pression de vapeur |

2.5X10-23 at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Leu5]-Enkephalin](/img/structure/B3434584.png)